Cas no 1823347-06-3 (5,7-Difluoroquinazoline)

5,7-Difluoroquinazoline structure
5,7-Difluoroquinazoline structure
商品名:5,7-Difluoroquinazoline
CAS番号:1823347-06-3
MF:C8H4F2N2
メガワット:166.127568244934
CID:4821671

5,7-Difluoroquinazoline 化学的及び物理的性質

名前と識別子

    • 5,7-Difluoroquinazoline
    • インチ: 1S/C8H4F2N2/c9-5-1-7(10)6-3-11-4-12-8(6)2-5/h1-4H
    • InChIKey: WLFRHWRNMCTRHV-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC(=CC2C1=CN=CN=2)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 165
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 25.8

5,7-Difluoroquinazoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM212255-1g
5,7-Difluoroquinazoline
1823347-06-3 95%
1g
$636 2021-08-04
Alichem
A189011381-10g
5,7-Difluoroquinazoline
1823347-06-3 95%
10g
$2208.32 2023-09-02
Alichem
A189011381-25g
5,7-Difluoroquinazoline
1823347-06-3 95%
25g
$3864.56 2023-09-02
Chemenu
CM212255-1g
5,7-Difluoroquinazoline
1823347-06-3 95%
1g
$*** 2023-03-30
Alichem
A189011381-5g
5,7-Difluoroquinazoline
1823347-06-3 95%
5g
$1433.80 2023-09-02

5,7-Difluoroquinazoline 関連文献

5,7-Difluoroquinazolineに関する追加情報

Recent Advances in the Study of 5,7-Difluoroquinazoline (CAS: 1823347-06-3) in Chemical Biology and Pharmaceutical Research

The compound 5,7-Difluoroquinazoline (CAS: 1823347-06-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This heterocyclic compound, characterized by its quinazoline core with fluorine substitutions at the 5 and 7 positions, exhibits unique chemical properties that make it a promising candidate for targeting various biological pathways. Recent studies have explored its role as a kinase inhibitor, particularly in the context of cancer therapeutics, where it has shown inhibitory activity against key oncogenic kinases.

One of the most notable findings in recent research is the compound's ability to selectively inhibit epidermal growth factor receptor (EGFR) tyrosine kinases, which are often overexpressed in various cancers. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5,7-Difluoroquinazoline derivatives exhibited potent anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines, with IC50 values in the nanomolar range. The study highlighted the importance of the fluorine substitutions in enhancing binding affinity and metabolic stability, which are critical factors in drug development.

In addition to its anticancer potential, 5,7-Difluoroquinazoline has also been investigated for its applications in infectious disease research. A recent preprint on bioRxiv reported that certain derivatives of this compound displayed inhibitory activity against bacterial topoisomerases, suggesting a potential role in addressing antibiotic resistance. The study employed molecular docking simulations and in vitro assays to elucidate the binding interactions between the compound and bacterial enzymes, providing valuable insights for future drug design.

Another area of active research involves the use of 5,7-Difluoroquinazoline as a scaffold for the development of novel PET (positron emission tomography) tracers. A 2024 study in the journal Chemical Communications described the synthesis of fluorine-18 labeled derivatives of this compound, which exhibited favorable pharmacokinetic properties for imaging applications. This advancement opens new avenues for non-invasive diagnostic tools in oncology and neurology.

Despite these promising developments, challenges remain in the optimization of 5,7-Difluoroquinazoline-based therapeutics. Issues such as solubility, bioavailability, and off-target effects need to be addressed through further structural modifications and preclinical studies. Current research efforts are focused on developing more selective and potent derivatives while minimizing potential toxicity. Collaborative initiatives between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 5,7-Difluoroquinazoline (CAS: 1823347-06-3) represents a versatile and promising compound in modern drug discovery. Its applications span from oncology to infectious diseases and diagnostic imaging, reflecting the broad potential of fluorinated quinazoline derivatives in addressing unmet medical needs. As research progresses, this compound is likely to play an increasingly important role in the development of next-generation therapeutics and diagnostic tools.

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.